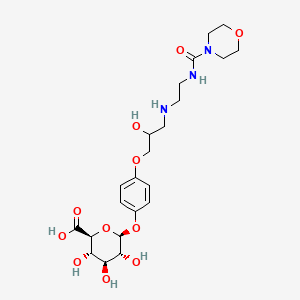
Xamoterol beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xamoterol beta-D-Glucuronide is a derivative of Xamoterol, a cardiac stimulant used in the treatment of heart failure. Xamoterol acts as a selective partial agonist of the beta-1-adrenergic receptor, providing cardiac stimulation at rest but acting as a blocker during exercise . The glucuronide conjugate of Xamoterol is formed through the process of glucuronidation, which enhances the compound’s solubility and facilitates its excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xamoterol beta-D-Glucuronide typically involves the glucuronidation of Xamoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of beta-glucuronidase enzymes, which catalyze the transfer of glucuronic acid to Xamoterol. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where beta-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The reaction conditions, such as pH, temperature, and enzyme concentration, are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Xamoterol beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent form, Xamoterol.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
科学的研究の応用
Xamoterol beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: Investigated for its role in cellular metabolism and its interactions with beta-1-adrenergic receptors.
Medicine: Explored for its potential therapeutic effects in heart failure and other cardiovascular conditions.
Industry: Utilized in the development of analytical methods for detecting and quantifying glucuronide conjugates in biological samples
作用機序
Xamoterol beta-D-Glucuronide exerts its effects by interacting with beta-1-adrenergic receptors. As a partial agonist, it modulates the sympathetic control of the heart, improving systolic and diastolic function. The glucuronide conjugate enhances the compound’s solubility and facilitates its excretion, reducing the risk of accumulation and potential side effects .
類似化合物との比較
Similar Compounds
Xamoterol: The parent compound, which acts as a selective partial agonist of the beta-1-adrenergic receptor.
Other beta-1-adrenergic receptor agonists: Compounds such as Dobutamine and Metoprolol, which also target beta-1-adrenergic receptors but differ in their pharmacokinetic and pharmacodynamic properties
Uniqueness
Xamoterol beta-D-Glucuronide is unique due to its glucuronide conjugate form, which enhances its solubility and facilitates excretion. This property distinguishes it from other beta-1-adrenergic receptor agonists, which may not undergo glucuronidation and may have different pharmacokinetic profiles .
特性
分子式 |
C22H33N3O11 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1 |
InChIキー |
MYOPHKPKLKCKRH-DNPGXZAYSA-N |
異性体SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
正規SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


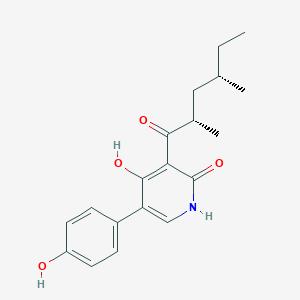
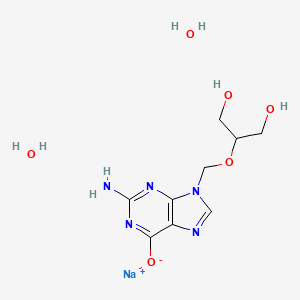
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
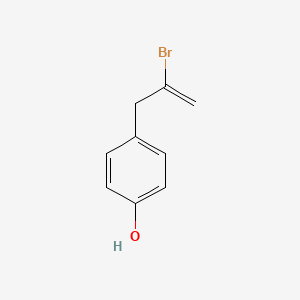
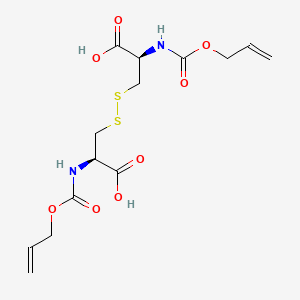
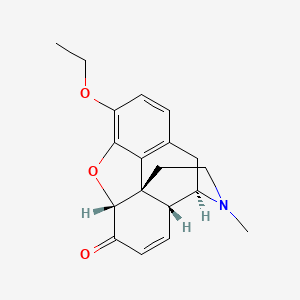
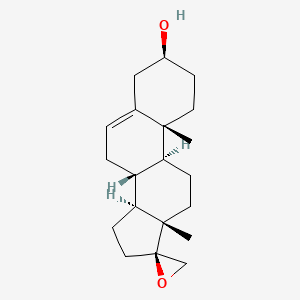
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
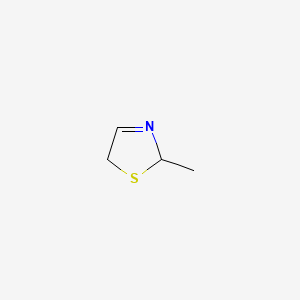
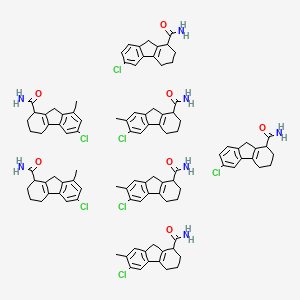
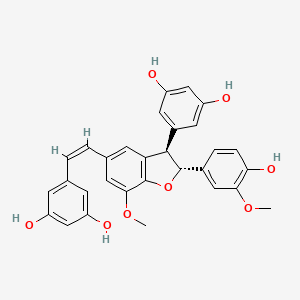
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
